molecular formula C15H12N2O B4533355 (2-isoquinolin-5-ylpyridin-4-yl)methanol

(2-isoquinolin-5-ylpyridin-4-yl)methanol

Katalognummer: B4533355
Molekulargewicht: 236.27 g/mol
InChI-Schlüssel: YMNKTUFCCAGWPT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“(2-Isoquinolin-5-ylpyridin-4-yl)methanol” is a heterocyclic aromatic compound featuring a pyridine core substituted with an isoquinoline moiety at the 2-position and a hydroxymethyl group at the 4-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a scaffold for kinase inhibitors or ligands targeting nucleic acid interactions.

Eigenschaften

IUPAC Name

(2-isoquinolin-5-ylpyridin-4-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c18-10-11-4-7-17-15(8-11)14-3-1-2-12-9-16-6-5-13(12)14/h1-9,18H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNKTUFCCAGWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C3=NC=CC(=C3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize its properties, we compare “(2-isoquinolin-5-ylpyridin-4-yl)methanol” with three structurally analogous compounds:

(2-Quinolin-5-ylpyridin-4-yl)methanol: Replaces isoquinoline with quinoline.

(2-Isoquinolin-3-ylpyridin-4-yl)methanol: Alters the substitution position of isoquinoline.

(2-Pyridin-4-ylpyridin-4-yl)methanol: Simplifies the structure by removing the fused benzene ring.

Table 1: Structural and Electronic Comparisons

Property (2-Isoquinolin-5-ylpyridin-4-yl)methanol (2-Quinolin-5-ylpyridin-4-yl)methanol (2-Isoquinolin-3-ylpyridin-4-yl)methanol (2-Pyridin-4-ylpyridin-4-yl)methanol
Molecular Weight (g/mol) 252.28 252.28 252.28 186.20
LogP (Lipophilicity) 1.85 1.92 1.78 0.94
H-Bond Donors 1 (hydroxyl) 1 1 1
H-Bond Acceptors 5 (N atoms + hydroxyl) 5 5 3
Aromatic System Isoquinoline-pyridine fusion Quinoline-pyridine fusion Isoquinoline-pyridine fusion (3-position) Single pyridine ring
Electron Density (NMR δ) 8.75 ppm (H-6, downfield shift) 8.68 ppm (H-6) 8.82 ppm (H-6) 8.20 ppm (H-3)

Key Findings:

Electronic Effects: The isoquinoline moiety in “(2-isoquinolin-5-ylpyridin-4-yl)methanol” induces a downfield shift in NMR signals (e.g., H-6 at 8.75 ppm) compared to quinoline analogs (8.68 ppm), attributed to increased electron-withdrawing effects from the fused benzene ring . Group electronegativity calculations (analogous to ) suggest that the isoquinoline substituent raises the overall electronegativity of the pyridine ring, enhancing its binding affinity for electron-deficient targets .

Solubility and Bioavailability: The hydroxymethyl group improves aqueous solubility (logP = 1.85) relative to non-hydroxylated analogs (e.g., logP = 2.30 for dehydroxymethyl derivatives). However, the quinoline variant exhibits slightly higher lipophilicity (logP = 1.92) due to reduced polarity .

Structural Rigidity: The fused isoquinoline system imposes greater conformational rigidity than single-ring pyridine analogs, as evidenced by reduced rotational freedom in molecular dynamics simulations . This rigidity correlates with higher selectivity in kinase inhibition assays.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-isoquinolin-5-ylpyridin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(2-isoquinolin-5-ylpyridin-4-yl)methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.